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Compound of Interest

Compound Name: 4-Ethyl-2-fluoro-1,1'-biphenyl!

Cat. No.: B1348072

An In-depth Technical Guide to 4-Ethyl-2-fluoro-
1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon with a biphenyl core
structure. This compound is of significant interest in the pharmaceutical industry, primarily as a
known impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug
(NSAID).[1][2] Its characterization is crucial for the quality control and stability studies of
Flurbiprofen-containing formulations. This guide provides a comprehensive overview of the
physical, chemical, and spectroscopic properties of 4-Ethyl-2-fluoro-1,1'-biphenyl, along with
relevant experimental protocols and safety information.

Chemical and Physical Properties

The fundamental properties of 4-Ethyl-2-fluoro-1,1'-biphenyl are summarized below. These
properties are essential for its handling, purification, and analytical identification.

Identifiers and General Properties
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Property Value Source(s)

CAS Number 55258-76-9 [3]

Molecular Formula CisHisF [1][3]14]

Molecular Weight 200.25 g/mol [11[3]
4-ethyl-2-fluoro-1-

IUPAC Name [3]
phenylbenzene
Flurbiprofen Impurity F, 2-

Synonyms , [1][3]
fluoro-4-ethylbiphenyl
INChl=1S/C14H13F/c1-2-11-8-

InChl 9-13(14(15)10-11)12-6-4-3-5-  [1][3]
7-12/h3-10H,2H2,1H3
GEBUSPQBSWYLBN-

InChIKey [1][3]
UHFFFAOYSA-N
CCC1=CC(=C(C=C1)C2=CC=

SMILES [1]I3]
CC=C2)F

Physical Properties

Property Value Source(s)
Colorless crystal or white

Appearance powder; Colorless to light [11[5]
yellow Liquid

Melting Point ~70-73 °C [5]

- ) ~276.8 £ 19.0 °C (Predicted);

Boiling Point [1][5]
~355-360 °C

Density 1.044 + 0.06 g/cm3 (Predicted) [1]
Slightly soluble in water;

- Soluble in organic solvents

Solubility [5]
such as ethanol, acetone, and
toluene.
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Spectroscopic Data Analysis

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-
Ethyl-2-fluoro-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While specific spectral data for 4-Ethyl-2-fluoro-1,1'-biphenyl is not widely
published in detail, related structures provide insight into expected chemical shifts and coupling
constants. For instance, in a similar fluorinated biphenyl derivative, the carbon-fluorine coupling
constants (1J C-F, 2J C-F, 3J C-F) are characteristic and can be used for definitive assignment.

[6]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Ethyl-2-fluoro-1,1'-biphenyl would be characterized by absorption
bands corresponding to its functional groups. Key expected vibrations include:

Aromatic C-H stretching: ~3100-3000 cm~1

 Aliphatic C-H stretching (ethyl group): ~2965-2850 cm~1
e Aromatic C=C stretching: ~1600, 1500, 1450 cm~!

e C-F stretching: ~1250-1100 cm~1 (strong absorption)

e C-H bending (out-of-plane): ~900-675 cm~1, indicative of the substitution pattern on the
aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-
Ethyl-2-fluoro-1,1'-biphenyl, the molecular ion peak (M*) would be observed at m/z 200.
Fragmentation would likely involve the loss of the ethyl group (M-29) and potentially cleavage
of the biphenyl bond.

Synthesis and Reactivity
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Synthesis

4-Ethyl-2-fluoro-1,1'-biphenyl is typically synthesized via cross-coupling reactions. The
Suzuki-Miyaura reaction is a widely used and efficient method for forming the C-C bond
between the two phenyl rings.[7]

A general synthetic workflow would involve:

Starting Materials: An appropriately substituted arylboronic acid (e.g., phenylboronic acid)
and a fluorinated ethyl-substituted aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene).

o Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4], is commonly employed.

e Base and Solvent: A base (e.g., potassium carbonate, sodium carbonate) and a suitable
solvent system (e.g., toluene, tetrahydrofuran, water) are required.

o Reaction Conditions: The mixture is typically heated under an inert atmosphere to facilitate
the coupling reaction.

« Purification: The final product is purified using techniques like column chromatography or
crystallization.[5]
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General Synthesis Workflow via Suzuki Coupling

Starting Materials Pd(0) Catalyst
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Reaction Mixture
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Work-up
(Extraction)
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Pure 4-Ethyl-2-fluoro-1,1'-biphenyl
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Caption: General workflow for the synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl.

Chemical Reactivity
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As an intermediate in organic synthesis, 4-Ethyl-2-fluoro-1,1'-biphenyl can participate in

several types of reactions:[5]

» Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further

substitution, with the positions directed by the existing ethyl and fluoro groups.

Nucleophilic Substitution: While the C-F bond is strong, nucleophilic substitution can occur
under specific conditions.

Oxidation/Reduction: The ethyl group and aromatic rings can be modified through oxidation
or reduction reactions.

Experimental Protocols
General Protocol for Suzuki Coupling Synthesis

This protocol is a generalized procedure based on common methodologies for biphenyl

synthesis.[8]

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst
(e.g., Pd(PPhs)4, 0.05 eq.).

Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) and
a base (e.g., K2COs, 2.0 eq.).

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert
atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

Work-up: After cooling to room temperature, add water and extract the product with an
organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a
suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol for Spectroscopic Analysis
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A standardized workflow is essential for reproducible characterization.

Workflow for Spectroscopic Characterization
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Caption: Standard workflow for the analytical characterization of the title compound.
Safety and Handling
Proper safety precautions are necessary when working with 4-Ethyl-2-fluoro-1,1'-biphenyl.

e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,
and a lab coat to prevent skin and eye contact.[5]

» Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust or vapors.[5]
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o Storage: Store in a tightly sealed container in a dry, room-temperature environment.[9]

o Disposal: Dispose of waste materials in accordance with local, regional, and national
regulations.[5]

Conclusion

4-Ethyl-2-fluoro-1,1'-biphenyl is a compound of significant analytical importance in the
pharmaceutical sciences. This guide has provided a detailed overview of its chemical
identifiers, physical properties, spectroscopic characteristics, and synthetic methodologies. The
structured data and experimental workflows serve as a valuable resource for researchers
involved in drug development, quality control, and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1348072#physical-and-chemical-properties-of-4-
ethyl-2-fluoro-1-1-biphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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